硫酸镨--水 (2/3/8)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

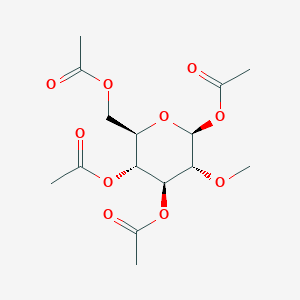

Praseodymium sulfate is synthesized using the precipitation method, with the crystal structure determined by Rietveld analysis. It crystallizes in the monoclinic structure and is stable in an argon atmosphere in the temperature range of 30–870 °C. The kinetics of the thermal decomposition process of praseodymium sulfate octahydrate has also been studied, highlighting the compound's stability and reaction kinetics under various conditions (Denisenko et al., 2022).

Molecular Structure Analysis

The molecular structure of praseodymium sulfate has been elucidated through Rietveld analysis, showing a monoclinic crystal structure with specific cell parameters and a strong anisotropic thermal expansion. Spectroscopic methods such as Raman and Fourier-transform infrared absorption spectroscopy have been employed to examine the vibrational properties, while ab initio calculations have been used to evaluate the band gap structure, indicating a unique electronic configuration influenced by the p electrons of oxygen ions and the d electrons of Pr3+ ions (Denisenko et al., 2022).

Chemical Reactions and Properties

Praseodymium sulfate participates in various chemical reactions, demonstrating its reactivity and usefulness in synthesis processes. For instance, it has been used in the complexometric determination of praseodymium, indicating its potential in analytical chemistry for praseodymium quantification (Thakur & Sahay, 1972). Moreover, its role in the synthesis of praseodymium-based coordination polymers and complexes further exemplifies its reactivity and versatility in forming novel materials with unique properties (Maouche et al., 2021).

Physical Properties Analysis

The physical properties of praseodymium sulfate, such as its crystal structure, thermal stability, and vibrational properties, have been thoroughly analyzed. These studies reveal the compound's stable monoclinic structure, its anisotropic thermal expansion, and detailed vibrational spectra, providing insights into its solid-state physics and materials science aspects (Denisenko et al., 2022).

Chemical Properties Analysis

The chemical properties of praseodymium sulfate, such as its solubility, reaction kinetics, and ability to form complexes, have been studied, showcasing its potential in various chemical and catalytic applications. Its solubility in different acid solutions and its role in catalyzing the oxidation of sulfides and thiols highlight its chemical versatility and potential for environmental and industrial applications (Lokshin et al., 2007).

科学研究应用

-

Crystallography and Material Science

- Praseodymium sulfate was obtained by the precipitation method and the crystal structure was determined by Rietveld analysis .

- Praseodymium sulfate is crystallized in the monoclinic structure, with cell parameters a = 21.6052 (4), b = 6.7237 (1) and c = 6.9777 (1) Å, β = 107.9148 (7)°, Z = 4, V = 964.48 (3) Å .

- The thermal expansion of Praseodymium sulfate is strongly anisotropic .

- In the argon atmosphere, Praseodymium sulfate is stable in the temperature range of T = 30–870 °C .

- The kinetics of the thermal decomposition process of praseodymium sulfate octahydrate Pr2(SO4)3·8H2O was studied as well .

-

Optics and Laser Materials

-

Synthesis of Other Compounds

-

Colorant in Glasses and Enamels

-

Manufacturing of High-Strength Alloys

-

Production of Special Glasses and Ceramics

-

Creation of High-Power Magnets

安全和危害

Praseodymium sulfate–water (2/3/8) is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

属性

IUPAC Name |

praseodymium(3+);trisulfate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJXLQIGVGZNKP-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

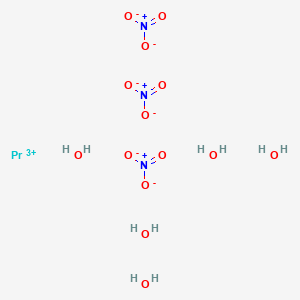

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20Pr2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648482 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium sulfate--water (2/3/8) | |

CAS RN |

13510-41-3 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)